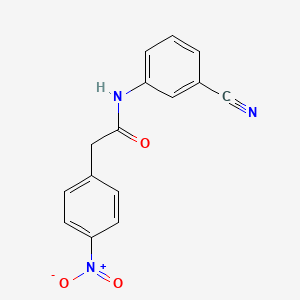![molecular formula C19H22N2O4 B5881331 N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide, also known as Compound X, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. In
作用机制
The mechanism of action of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. In cancer cells, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to improve cognitive function and reduce oxidative stress. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to reduce the production of inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One advantage of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is its synthetic nature, which allows for easy and consistent production. Another advantage is its potential therapeutic applications in various fields. However, a limitation of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is its limited solubility, which may affect its bioavailability and efficacy in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are many potential future directions for research on N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X. In cancer research, further studies are needed to determine its efficacy in different types of cancer and in combination with other therapies. In neurodegenerative diseases, more research is needed to determine its potential as a disease-modifying therapy. In inflammation, further studies are needed to determine its efficacy in different inflammatory diseases and its potential as a therapeutic agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X involves the reaction of 3,4-dimethoxybenzoic acid with butyryl chloride to form N-(butyryl)-3,4-dimethoxybenzamide. This intermediate is then reacted with 2-aminobenzophenone to yield the final product, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide.
科学研究应用
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has shown promising results in inhibiting the growth of cancer cells. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to reduce inflammation and may be useful in the treatment of inflammatory diseases.
属性
IUPAC Name |
N-[2-(butanoylamino)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-7-18(22)20-14-8-5-6-9-15(14)21-19(23)13-10-11-16(24-2)17(12-13)25-3/h5-6,8-12H,4,7H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIFOHYCWAFZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butanoylamino)phenyl]-3,4-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)
![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)


![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)